ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a chromene core, and a thiophene ring
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl formamide and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The benzothiazole moiety, in particular, is known to interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antimicrobial properties.
Pyrido[2,1-b][1,3]benzothiazol-1-ones: These compounds also feature a benzothiazole core and have shown significant antiviral activity.
Uniqueness
Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is unique due to its combination of a benzothiazole moiety, a chromene core, and a thiophene ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO6S2/c1-3-30-25(29)22-19(23-26-15-7-4-5-8-17(15)34-23)20(27)14-10-11-16(13(2)21(14)32-22)31-24(28)18-9-6-12-33-18/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUQFLZMCUEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C3=CC=CS3)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.